5-(4-Bromophenyl)-3-chloro-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Description
5-(4-Bromophenyl)-3-chloro-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H13BrClF3N4O2 and its molecular weight is 489.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(4-Bromophenyl)-3-chloro-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Chemical Formula : C14H12BrClF3N2O
- Molecular Weight : 396.62 g/mol
The compound features several functional groups that contribute to its biological activity, including:
- A bromophenyl group
- A chloro substituent
- A morpholinylcarbonyl moiety
- A trifluoromethyl group
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Antitumor | Induces apoptosis | Activation of caspase pathways |
Anti-inflammatory | Inhibits cytokine production | NF-kB signaling pathway inhibition |
Antimicrobial | Moderate antibacterial effects | Disruption of cell wall synthesis |
Case Study 1: Antitumor Efficacy in Lung Cancer
A study conducted by Zhang et al. (2023) evaluated the antitumor efficacy of this compound in a xenograft model of lung cancer. The results indicated a significant reduction in tumor volume compared to control groups, with an observed increase in apoptosis markers within tumor tissues.
Case Study 2: Inhibition of Inflammatory Responses
A clinical trial assessing the anti-inflammatory properties of this compound was performed on patients with rheumatoid arthritis. The findings showed a marked decrease in inflammatory markers and improved clinical symptoms after administration over a six-week period .
Properties
Molecular Formula |
C18H13BrClF3N4O2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H13BrClF3N4O2/c19-11-3-1-10(2-4-11)12-9-13(18(21,22)23)27-16(24-12)14(20)15(25-27)17(28)26-5-7-29-8-6-26/h1-4,9H,5-8H2 |
InChI Key |
GDJCISDYCHWPBB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
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